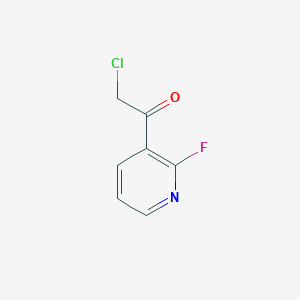
(R)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid is a compound that features a trifluoromethyl group and a tert-butoxycarbonyl-protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid typically involves the introduction of the tert-butoxycarbonyl (Boc) group into the amino acid precursor. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid, often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Types of Reactions:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific reaction conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), oxalyl chloride in methanol.
Substitution: Strong nucleophiles like alkoxides or amines in polar aprotic solvents.
Major Products:
Deprotection: The major product is the free amino acid after removal of the Boc group.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
®-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid is used in several scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: As a probe to study enzyme-substrate interactions and protein modifications.
Mecanismo De Acción
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine. The trifluoromethyl group can influence the compound’s reactivity and interactions with biological targets due to its electron-withdrawing properties .
Comparación Con Compuestos Similares
®-2-Amino-5,5,5-trifluoropentanoic acid: Lacks the Boc protection, making it more reactive but less stable during synthesis.
®-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluorobutanoic acid: Similar structure but with a different carbon chain length, affecting its reactivity and applications.
Uniqueness: ®-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid is unique due to the combination of the Boc-protected amino group and the trifluoromethyl group, which together provide a balance of stability and reactivity, making it a valuable intermediate in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C10H16F3NO4 |
|---|---|
Peso molecular |
271.23 g/mol |
Nombre IUPAC |
(2R)-5,5,5-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14-6(7(15)16)4-5-10(11,12)13/h6H,4-5H2,1-3H3,(H,14,17)(H,15,16)/t6-/m1/s1 |
Clave InChI |
YRXRZBPEGLIKRH-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CCC(F)(F)F)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12443626.png)


![N-(2,3-dimethylcyclohexyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12443638.png)

![3-(3-chlorophenyl)-N-[2-[(1,1-dioxothian-4-yl)-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B12443678.png)

![(3aS,4R,9bR)-6-methyl-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid](/img/structure/B12443703.png)
![N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443709.png)

